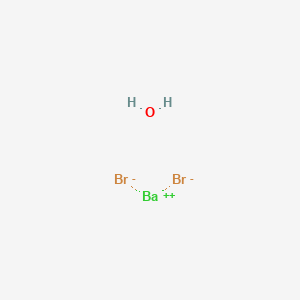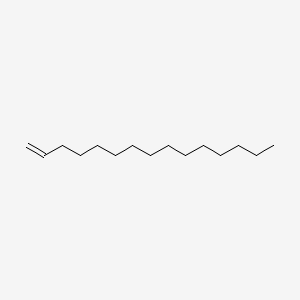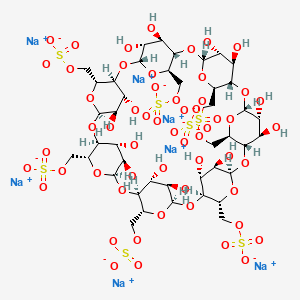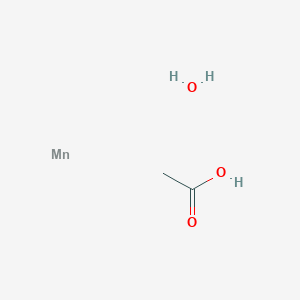
Acetic acid;manganese;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(II) acetate hydrate can be synthesized by reacting manganese(II,III) oxide or manganese(II) carbonate with acetic acid . The reactions are as follows:
- Mn₃O₄ + 2 CH₃CO₂H → Mn(CH₃CO₂)₂ + Mn₂O₃ + H₂O
- MnCO₃ + 2 CH₃CO₂H → Mn(CH₃CO₂)₂ + CO₂ + H₂O
Industrial Production Methods
Industrial production of manganese(II) acetate hydrate involves the reaction of metallic manganese with acetic acid, followed by pH adjustment with hydrogen peroxide, distillation, concentration, crystallization, and dehydration . Another method involves reacting manganese sulfate with soda ash to form manganese carbonate, which then reacts with acetic acid .
Chemical Reactions Analysis
Types of Reactions
Manganese(II) acetate hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in basic solutions.
Reduction: Various reducing agents, depending on the specific reaction.
Substitution: Enolizable compounds and unsaturated systems in the presence of manganese(III) acetate.
Major Products
Oxidation: Manganese dioxide (MnO₂).
Reduction: Manganese(II) acetate.
Substitution: Various substituted aromatic and unsaturated compounds.
Scientific Research Applications
Manganese(II) acetate hydrate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and transesterification reactions.
Biology: Investigated for its potential use in energy storage applications, particularly in supercapacitors.
Medicine: Explored for its antimicrobial properties and potential use in treating infections.
Industry: Utilized as a drying agent for coatings and paints, and as a mordant in dyeing processes.
Mechanism of Action
The mechanism of action of manganese(II) acetate hydrate involves its ability to act as an oxidizing agent. In oxidation reactions, manganese(III) acetate forms an intermediate radical, which then reacts with the substrate to form the final product . This process is facilitated by the coordination of acetic acid molecules and acetate bridges between manganese atoms .
Comparison with Similar Compounds
Similar Compounds
Magnesium acetate: Similar in structure but contains magnesium instead of manganese.
Calcium acetate: Another acetate compound with calcium as the central metal ion.
Uniqueness
Manganese(II) acetate hydrate is unique due to its specific catalytic properties and its ability to participate in a wide range of oxidation and substitution reactions.
Properties
IUPAC Name |
acetic acid;manganese;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Mn.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVZQERYCVAKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.O.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MnO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
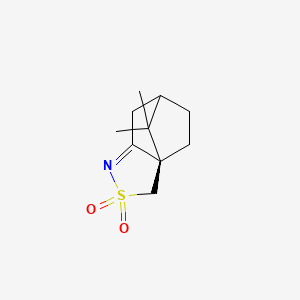
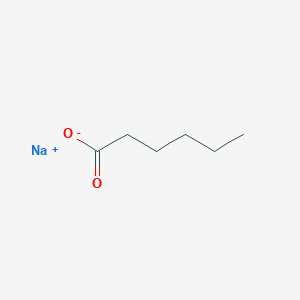
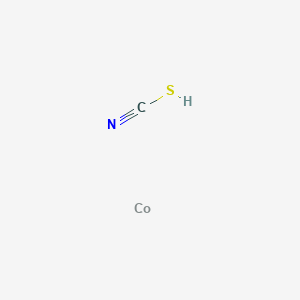
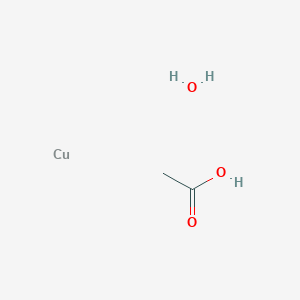
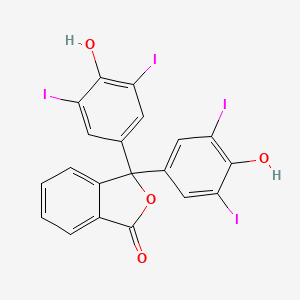
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
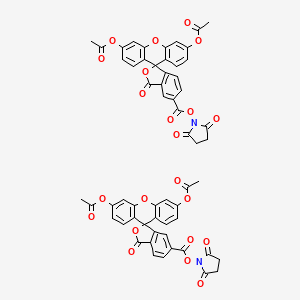
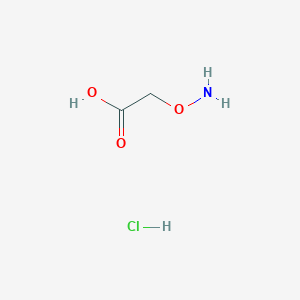
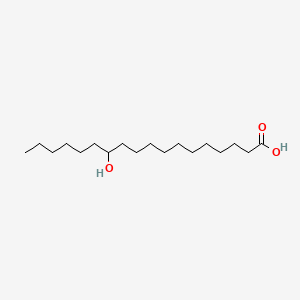
![sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7799409.png)
